Human beta-defensin-2 WT hBD - 2
Description
Structural and Functional Features of hBD-2
Molecular Architecture
hBD-2’s tertiary structure comprises:
- A triple-stranded antiparallel β-sheet (residues 13–15, 20–22, 28–30).
- A short α-helix at the N-terminus (residues 2–6), observed in X-ray structures but absent in NMR analyses of truncated variants.
- Three disulfide bonds (Cys8–Cys37, Cys15–Cys30, Cys20–Cys38) critical for stability.
Table 1 : Key structural parameters of hBD-2
| Parameter | Value |
|---|---|
| Amino acid sequence | H-GIGDPVTCLKSGAICHPVFCPRRYKQIGTCGLPGTKCCKKP-OH |
| Molecular weight | 4328.20 Da |
| Isoelectric point (pI) | 8.5 |
| Disulfide bonds | C8–C37, C15–C30, C20–C38 |
Evolutionary and Therapeutic Perspectives
hBD-2’s gene (DEFB4) has undergone positive selection in primates, with rapid divergence in the mature peptide region to counter evolving pathogens. Recombinant hBD-2 production in Escherichia coli enables large-scale synthesis for therapeutic exploration, particularly against multidrug-resistant Gram-negative infections. Engineered chimeras combining hBD-2 and hBD-3 domains show enhanced potency against Staphylococcus aureus, underscoring its potential as a template for novel antibiotics.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIGDPVTCLKSGAICHPVFCPRRYKQIGTCGLPGTKCCKKP |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
hBD-2 is known for its potent antimicrobial activity against a variety of pathogens, particularly Gram-negative bacteria and fungi. Its efficacy is demonstrated through:
- Broad-Spectrum Activity : hBD-2 has shown effectiveness against organisms such as Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, with lethal doses (LD90) reported at 10 μg/mL for E. coli and 25 μg/mL for C. albicans .
- Synergistic Effects : The peptide exhibits synergistic antibacterial effects when combined with other antimicrobial agents like lysozyme and lactoferrin, enhancing its overall efficacy .
Immunomodulatory Functions
Beyond its antimicrobial capabilities, hBD-2 plays a significant role in modulating immune responses:
- Cytokine Regulation : hBD-2 treatment has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) . This suggests its potential as an anti-inflammatory agent.
- Chemoattractant Properties : The peptide acts as a chemoattractant for immune cells, including dendritic cells and T-cells, by interacting with chemokine receptors CCR2 and CCR6 .
Therapeutic Applications in Inflammatory Diseases
Research indicates that hBD-2 may serve as a therapeutic agent in various inflammatory conditions:
- Inflammatory Bowel Disease (IBD) : In animal models, subcutaneous administration of hBD-2 significantly improved symptoms of colitis induced by different methods (e.g., DSS, TNBS). These findings support the use of hBD-2 as a systemic anti-inflammatory agent .
| Model Type | Treatment Method | Outcome |
|---|---|---|
| DSS-induced colitis | Subcutaneous hBD-2 | Reduced inflammation |
| TNBS-induced colitis | Subcutaneous hBD-2 | Alleviated disease markers |
| T-cell transfer colitis | Subcutaneous hBD-2 | Improved clinical symptoms |
Role in Skin Conditions
hBD-2 has been implicated in skin health, particularly in conditions like psoriasis:
- Marker for Disease Severity : Elevated levels of hBD-2 correlate with impaired skin barrier function and increased severity of skin diseases .
- Production Triggered by Inflammation : The peptide is produced in response to inflammatory stimuli, suggesting its role in local defense mechanisms within the skin .
Potential in Viral Infections
Recent studies have highlighted the antiviral properties of hBD-2:
Comparison with Similar Compounds
Key Research Findings and Distinctions
Antimicrobial Specificity :
- hBD-2’s selectivity for Gram-negative bacteria contrasts with hBD-3, which neutralizes Gram-positive pathogens (e.g., S. aureus) and HIV .
- Unlike hBD-1, hBD-2 is ineffective against Lactobacillus species, highlighting niche-specific roles in microbiota regulation .
Immunomodulatory Mechanisms: hBD-2’s CCR6-dependent neutrophil recruitment is absent in hBD-1 and less pronounced in hBD-3, which also activates CCR2 . hBD-3 suppresses immune responses via IL-10 induction, whereas hBD-2 promotes proinflammatory cytokine release in PBMCs .
Disruption of hBD-2’s disulfide bonds abolishes antimicrobial activity, underscoring structural conservation across defensins .
Clinical Correlations :
Preparation Methods
Recombinant Expression in Pichia pastoris
Overview:
Pichia pastoris, a methylotrophic yeast, is widely used for recombinant protein production due to its ability to perform post-translational modifications and secrete proteins into the culture medium, facilitating purification.
- The hBD-2 coding sequence is amplified from human epithelial cell lines (e.g., FaDu hypopharyngeal carcinoma cells) following induction with bacterial stimuli such as Pseudomonas aeruginosa culture filtrate to enhance expression levels.
- The amplified gene is cloned into an expression vector (e.g., pPICZαA) designed for secretion in Pichia pastoris.
- Positive transformants are cultured initially in buffered glycerol complex medium (BMGY) to achieve biomass growth, then shifted to buffered methanol complex medium (BMMY) to induce expression via methanol induction at concentrations ranging from 1% to 3%. Methanol is added every 24 hours to sustain induction.
- The secreted hBD-2 is purified from the culture supernatant using affinity chromatography systems such as MagneHis™ Protein Purification, exploiting His-tags engineered into the recombinant protein.
- Purity and molecular weight are confirmed by SDS-PAGE and Coomassie blue staining. Concentration is determined by Bradford assay.
- Induction with P. aeruginosa filtrate can increase hBD-2 mRNA expression up to 3335-fold compared to controls.
- Methanol induction at 1-3% effectively triggers hBD-2 secretion.
- Purified hBD-2 retains biological activity, confirmed by interaction assays (e.g., binding to ACE-2 protein) and structural integrity via SDS-PAGE.
Recombinant Expression in Escherichia coli
Overview:
E. coli is a common host for recombinant protein production due to ease of genetic manipulation, rapid growth, and cost-effectiveness. However, antimicrobial peptides like hBD-2 can be toxic to bacterial hosts, requiring special strategies.
- A codon-optimized synthetic gene encoding hBD-2 is designed for E. coli expression.
- The gene is cloned into an expression vector (e.g., pET28a) fused to a carrier protein such as ketosteroid isomerase (KSI) to form insoluble inclusion bodies, which protect the host from peptide toxicity.
- Expression is induced by IPTG under controlled conditions to maximize yield.
- Inclusion bodies are isolated by cell lysis and centrifugation, then solubilized using denaturants (e.g., urea or guanidine hydrochloride).
- The fusion protein is chemically cleaved (e.g., cyanogen bromide cleavage at methionine residues) to release mature hBD-2.
- Refolding and oxidation steps are performed to allow correct disulfide bond formation, yielding a single, folded β-isoform of hBD-2.
- Purification is achieved by chromatographic techniques, and the peptide is characterized by high-resolution mass spectrometry and 1H NMR spectroscopy to confirm structure and folding.
- Functional assays demonstrate antimicrobial activity against E. coli, P. aeruginosa, and Candida albicans, and chemotactic activity towards CCR6-expressing cells.
- The fusion protein strategy overcomes host toxicity and allows high-yield production.
- Chemical cleavage and oxidative refolding yield biologically active hBD-2 with correct disulfide bonds.
- The method is reproducible and scalable for structural and functional studies.
Chemical Synthesis
Overview:
Solid-phase peptide synthesis (SPPS) is an alternative to recombinant expression, allowing direct chemical assembly of the peptide chain.
- Peptide synthesis is performed on resin supports, sequentially adding protected amino acids.
- The amphipathic nature of hBD-2 and presence of multiple cysteine residues requires careful protection and deprotection strategies to ensure correct disulfide pairing.
- After synthesis, the peptide is cleaved from the resin and subjected to oxidation to form the three disulfide bonds characteristic of hBD-2.
- Purification is done by high-performance liquid chromatography (HPLC).
- The synthetic peptide is analyzed for purity and folding by mass spectrometry and NMR.
- Chemical synthesis is costly and challenging for longer peptides like hBD-2 (~41 residues mature form).
- Oxidation yields can be low, and incorrect disulfide pairing may occur, requiring additional purification steps.
- Due to these drawbacks, recombinant methods are generally preferred for large-scale production.
Alternative Hosts and Methods
- Baculovirus/Insect Cell Systems: Used for expression of active human defensins with proper folding and post-translational modifications, but more complex and costly than microbial systems.
- Saccharomyces cerevisiae: Emerging as a host for defensin production, offering eukaryotic folding machinery with simpler culture requirements than insect cells.
- Cell-Free Expression Systems: Provide rapid synthesis without host toxicity issues, but currently limited in scale and cost-effectiveness.
Data Table: Comparison of hBD-2 Preparation Methods
Summary of Research Findings
- Recombinant expression in Pichia pastoris and E. coli are the most established and scalable methods for producing WT hBD-2 with preserved biological activity.
- Expression in E. coli requires fusion to carrier proteins to mitigate toxicity and involves chemical cleavage and refolding to obtain active peptide.
- Yeast systems like Pichia pastoris enable secretion of hBD-2, simplifying purification but require methanol induction and longer culture times.
- Chemical synthesis is feasible but less favorable for large-scale or cost-sensitive applications due to complexity and yield issues.
- Alternative systems such as insect cells and cell-free expression provide options for specialized applications but are less commonly used for routine production.
This comprehensive analysis reflects the current state of research and development in the preparation of human beta-defensin-2 WT, providing a foundation for selecting appropriate methods depending on the intended application, scale, and resource availability.
Q & A
Q. What structural motifs define hBD-2 and influence its antimicrobial activity?
hBD-2 is a 41-amino acid cationic peptide with three intramolecular disulfide bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) that stabilize its β-sheet-rich tertiary structure . A unique N-terminal α-helical segment, observed in solution-phase NMR studies, distinguishes it from other defensins and may contribute to its salt-sensitive activity and chemotactic properties . Methodologically, structural analysis employs techniques like X-ray crystallography (e.g., resolving oligomerization states ) and NMR spectroscopy .
Q. Under what conditions is hBD-2 expressed in epithelial tissues?
hBD-2 is inducibly expressed in epithelial cells (e.g., skin, lung, and gastrointestinal tract) upon microbial challenge (e.g., Pseudomonas aeruginosa) or exposure to pro-inflammatory cytokines like IL-1β and TNF-α . Basal expression is low in healthy tissues but increases during infection or inflammation. Researchers can quantify expression using RT-PCR for mRNA or ELISA/Western blot for protein .
Q. What are the primary antimicrobial targets of hBD-2?
hBD-2 exhibits potent activity against Gram-negative bacteria (e.g., E. coli, P. aeruginosa) and fungi (e.g., Candida albicans), with minimal inhibitory concentrations (MICs) as low as 10 μg/mL . Activity is salt-sensitive, diminishing in high ionic strength environments (e.g., cystic fibrosis airway fluid) . Synergy with lysozyme and lactoferrin enhances its efficacy in mucosal defenses .
Advanced Research Questions
Q. How do conflicting reports on hBD-2’s antiviral activity inform experimental design?
While hBD-2 binds SARS-CoV-2 spike protein in molecular dynamics simulations , its direct antiviral activity remains debated. Studies should differentiate between mechanistic binding assays (e.g., surface plasmon resonance) and functional viral neutralization assays (e.g., plaque reduction). Contradictions may arise from differences in peptide purity, cell models, or viral strains .
Q. What experimental strategies address hBD-2’s salt sensitivity in therapeutic applications?
Structural modifications, such as arginine substitutions or D-amino acid incorporation, can enhance salt resistance while retaining antimicrobial activity . Researchers should employ circular dichroism to monitor structural stability and broth microdilution assays under physiological salt concentrations (e.g., 150 mM NaCl) to validate efficacy .
Q. How do signaling pathways regulate hBD-2 production in keratinocytes and lung epithelium?
In keratinocytes, leptin amplifies IL-1β-induced hBD-2 via JAK2/p38 MAPK-dependent STAT1/STAT3 activation, alongside NF-κB signaling . In lung epithelium, TLR4/MyD88 pathways dominate. Experimental approaches include siRNA knockdown of signaling intermediates (e.g., NF-κB p50/p65) and phospho-specific Western blots to track kinase activation .
Q. What explains discrepancies in hBD-2’s oligomerization observed across structural studies?
hBD-2 forms higher-order oligomers in crystallographic studies (e.g., tetramers) but exists as monomers in solution at low concentrations . Techniques like static light scattering and analytical ultracentrifugation can resolve oligomeric states under physiologically relevant conditions . Contradictions may reflect experimental contexts (e.g., peptide concentration, pH) .
Q. How can recombinant hBD-2 be optimally expressed and purified for functional studies?
Eukaryotic systems (e.g., mammalian L929 cells) are preferred for proper disulfide bond formation and post-translational processing . Affinity chromatography (e.g., His-tag purification) and MALDI-TOF mass spectrometry ensure peptide integrity . Activity validation requires radial diffusion assays against target pathogens (e.g., P. aeruginosa) .
Methodological Considerations
- Detecting hBD-2 in biological samples : Use antigen-specific ELISA kits (e.g., paired antibodies targeting AA 4-41) with sensitivity thresholds of 0.2–0.4 ng/mL . For immunohistochemistry, validate antibodies using recombinant hBD-2 controls to avoid cross-reactivity with other defensins .
- Studying membrane interactions : Employ surface plasmon resonance (SPR) or fluorescence anisotropy to measure hBD-2 binding to lipid bilayers or glycosaminoglycans .
- Resolving functional contradictions : Replicate studies across multiple cell lines (e.g., primary keratinocytes vs. immortalized lung cells) and include negative controls (e.g., scrambled peptides) to isolate hBD-2-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
